molecular formula C10H10N2O3 B1472415 2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-26-1

2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No. B1472415
CAS RN: 927801-26-1
M. Wt: 206.2 g/mol
InChI Key: XMSWPBXCXSPCEE-UHFFFAOYSA-N
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Description

2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound with a complex structure. It belongs to the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The oxazole scaffold consists of a doubly unsaturated 5-membered ring, containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This compound has been synthesized and studied for its therapeutic potential .


Molecular Structure Analysis

The molecular structure of this compound is intricate. It comprises an isopropyl group, an oxazole ring, and a pyridine ring fused together. The arrangement of atoms and functional groups determines its biological properties. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into its 3D structure and conformation .


Chemical Reactions Analysis

2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid can participate in various chemical reactions. These include substitution reactions, oxidation, reduction, and cyclization. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under different conditions sheds light on its potential applications .

Mechanism of Action

The precise mechanism of action for this compound depends on its specific biological target. Oxazole derivatives have exhibited antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Understanding the interactions between this compound and cellular components (such as enzymes, receptors, or DNA) is crucial for elucidating its therapeutic effects. Further studies are needed to unravel its precise mode of action .

Future Directions

: Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Read more : Image source: Synthesis, copper(II) complexes and catalytic activity of substituted 6 … : [Recent advances in the synthesis and applications of oxazolo5,4-d … : [Synthesis of Novel 2-(Pyridin-2-yl … - MDPI](https://www.mdpi.com/1420-3049/

properties

IUPAC Name

2-propan-2-yl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5(2)8-12-7-3-6(10(13)14)4-11-9(7)15-8/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSWPBXCXSPCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198850
Record name 2-(1-Methylethyl)oxazolo[5,4-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

CAS RN

927801-26-1
Record name 2-(1-Methylethyl)oxazolo[5,4-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethyl)oxazolo[5,4-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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